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Compound of Interest

Compound Name: delta-2-Ceftazidime

Cat. No.: B193858

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
conducting forced degradation studies on the third-generation cephalosporin antibiotic,
ceftazidime. The objective of these studies is to identify potential degradation products and
establish the intrinsic stability of the drug substance. This information is critical for the
development of stability-indicating analytical methods, as well as for understanding the drug's
degradation pathways, which is essential for ensuring the safety and efficacy of the final
pharmaceutical product.

Introduction to Forced Degradation of Ceftazidime

Forced degradation, or stress testing, is a crucial component of pharmaceutical development
mandated by regulatory agencies such as the International Council for Harmonisation (ICH).
These studies involve subjecting the drug substance to conditions more severe than
accelerated stability testing to elicit degradation. For ceftazidime, a B-lactam antibiotic, key
degradation pathways include hydrolysis of the B-lactam ring and cleavage of the C-3 side
chain. Understanding these pathways is essential for identifying and controlling impurities in
the drug product.

The primary degradation products of ceftazidime that have been identified include pyridine and
the A-2 isomer of ceftazidime. Another significant degradation mechanism is the opening of the
B-lactam ring, which can lead to the formation of [(2-amino-4-thiazolyl) (1-carboxy-1-
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methylethoxy) imino] acetyl-ethanal.[1] Under basic conditions, epimerization at the C-7
position can also occur.[2]

Experimental Protocols for Forced Degradation

The following protocols outline the conditions for subjecting ceftazidime to various stress
factors, including hydrolysis, oxidation, heat, and light. It is recommended to aim for 5-20%
degradation of the active pharmaceutical ingredient (API) to ensure that the degradation
products are readily detectable without being overly complex.[3]

Preparation of Stock Solution

Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent,
such as water or a 50:50 mixture of acetonitrile and water. This stock solution will be used for
all subsequent stress conditions.

Acid Hydrolysis

e To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.

Keep the mixture at 60°C for 30 minutes.[4]

After the incubation period, cool the solution to room temperature.

Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Base Hydrolysis

e To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.

Keep the mixture at 60°C for 30 minutes.[4]

After the incubation period, cool the solution to room temperature.

Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
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Oxidative Degradation

To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H203).
Keep the solution at 60°C for 30 minutes.[4]
After the incubation period, cool the solution to room temperature.

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation

Transfer a sample of ceftazidime powder into a petri dish and place it in a hot air oven
maintained at 50°C for 24 hours.[5]

For degradation in solution, place the ceftazidime stock solution in a hot air oven at 60°C.

Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with
the mobile phase for analysis.

Photolytic Degradation

Expose a sample of ceftazidime powder and the ceftazidime stock solution to a combination
of UV (254 nm) and visible light (320 nm) in a photostability chamber.[6]

As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and
200 watt-hours per square meter.[7]

A control sample should be wrapped in aluminum foil to protect it from light and kept under
the same temperature conditions.

After the exposure period, prepare the samples for analysis by dissolving the powder or
diluting the solution in the mobile phase.

Analytical Methodology for a Stability-Indicating
Assay
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A stability-indicating analytical method is crucial for separating and quantifying the intact drug
from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV
detection is a commonly employed technique for this purpose.

Recommended HPLC Method

The following HPLC method has been shown to be effective in separating ceftazidime from its
related compounds.

Parameter Specification

Column C18 (e.g., 250 mm x 4.6 mm, 5 um)[8][9]

A mixture of phosphate buffer and acetonitrile. A

common starting point is a 60:40 (v/v) ratio of

Mobile Phase ) L
mixed phosphate buffer (pH 4) and acetonitrile.
[10]

Flow Rate 1.0 mL/min[9][10]

Detection Wavelength 231 nm or 254 nm[10][11]

Injection Volume 20 pL

Column Temperature Ambient or controlled at 35°C[8]

Note: The mobile phase composition and gradient may need to be optimized to achieve
adequate separation of all degradation products.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a
clear and structured format to facilitate comparison and analysis.

Table 1: Summary of Ceftazidime Degradation under Various Stress Conditions
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% Major
Stress Reagent/Pa . Temperatur  Degradatio Degradatio
. Duration
Condition rameter e n of n Products
Ceftazidime Identified
Pyridine, -
Acid ) Report % lactam ring-
) 0.1 N HCI 30 min 60°C )
Hydrolysis degradation opened
product
Pyridine, C-7
epimer, [3-
Base ) Report % P B
) 0.1 N NaOH 30 min 60°C ) lactam ring-
Hydrolysis degradation
opened
product
o ] Report % Identify and
Oxidation 20% H20:2 30 min 60°C ]
degradation report
Thermal Identify and
] - 28 days 45°C ~8%][12]
(Solid) report
Thermal Identify and
) - 24 hours 45°C ~85%[12]
(Solution) report
Photolytic 254 nm / 320 ) ~85% (in Identify and
] 24 hours Ambient .
(UVIVis) nm solution)[12] report

*Note: The percentage of degradation will vary depending on the exact experimental conditions

and the analytical method used. The values presented are indicative based on literature.

Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation

studies of ceftazidime.

Caption: Workflow for ceftazidime forced degradation studies.
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Ceftazidime Degradation Pathways

This diagram illustrates the primary degradation pathways of ceftazidime under various stress
conditions.

Caption: Primary degradation pathways of ceftazidime.

Conclusion

The forced degradation studies outlined in these application notes provide a robust framework
for investigating the stability of ceftazidime. By systematically applying various stress conditions
and utilizing a validated stability-indicating HPLC method, researchers can effectively identify
and quantify related compounds. This information is indispensable for the development of safe,
effective, and stable ceftazidime drug products. The provided protocols and diagrams serve as
a valuable resource for scientists and professionals in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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